(+/-)-threo-Isopropylphenidate (IPH) hydrochloride is a synthetic phenidate-class piperidine derivative characterized by an isopropyl ester substitution in place of the standard methyl ester found in methylphenidate (MPH) [1]. Functionally, it acts as a highly selective dopamine reuptake inhibitor (DRI) with significantly attenuated noradrenergic activity [1]. In laboratory and industrial settings, IPH is primarily procured as an analytical reference standard, a selective dopaminergic probe, and a structurally stable baseline compound for pharmacokinetic and enzymatic assays. Its primary value proposition over conventional phenidates lies in its profound resistance to carboxylesterase 1 (CES1)-mediated hydrolysis and transesterification, making it a critical material for complex in vitro assays, ethanol-interaction studies, and long-duration behavioral models where rapid metabolic degradation of the parent compound would confound results [1].
Procuring methylphenidate (MPH) or ethylphenidate (EPH) as a substitute for (+/-)-threo-Isopropylphenidate fundamentally compromises assay integrity in specific metabolic and transporter-binding contexts [1]. While all three share a core piperidine-phenylacetate scaffold, the steric bulk of the isopropyl ester in IPH drastically alters its pharmacological and metabolic profile. MPH and EPH are rapidly hydrolyzed by hepatic carboxylesterase 1 (CES1) into inactive ritalinic acid, leading to short half-lives and rapid assay degradation [1]. Furthermore, MPH undergoes transesterification to EPH in the presence of ethanol, introducing confounding active metabolites into co-administration models [2]. In contrast, IPH is highly resistant to both CES1 hydrolysis and transesterification, providing a stable, long-acting dopaminergic probe [1]. Additionally, the isopropyl substitution drastically reduces norepinephrine transporter (NET) affinity, meaning substitution with MPH introduces unwanted noradrenergic noise into highly specific dopaminergic assays [1].
In comparative in vitro transporter binding assays, the isopropyl ester substitution of (+/-)-threo-Isopropylphenidate (IPH) generates a highly divergent monoamine selectivity profile compared to methylphenidate (MPH). While both compounds maintain potent binding at the dopamine transporter (DAT), IPH demonstrates a substantially reduced affinity for the norepinephrine transporter (NET) [1]. At a 10 µM concentration, IPH inhibits NET by only ~27%, whereas MPH inhibits NET by ~88% under identical conditions [1]. This >3-fold reduction in noradrenergic binding isolates dopaminergic activity, preventing the cardiovascular and stimulatory noise associated with standard phenidates.
| Evidence Dimension | Transporter binding inhibition at 10 µM concentration |
| Target Compound Data | IPH: ~97% DAT inhibition, ~27% NET inhibition |
| Comparator Or Baseline | MPH: ~101% DAT inhibition, ~88% NET inhibition |
| Quantified Difference | IPH maintains equivalent DAT binding but exhibits a >3-fold reduction in NET binding compared to MPH. |
| Conditions | In vitro monoaminergic transporter binding assay using transfected cells at 10 µM compound concentration. |
Buyers requiring a highly selective dopaminergic probe without the confounding cardiovascular or noradrenergic stimulation of MPH must select IPH for target-specific assays.
A critical procurement differentiator for (+/-)-threo-Isopropylphenidate (IPH) is its extreme resistance to enzymatic degradation. Standard phenidates like methylphenidate (MPH) and ethylphenidate (EPH) are rapidly hydrolyzed by carboxylesterase 1 (CES1) into the inactive metabolite ritalinic acid, severely limiting their half-life in biological matrices [1]. In contrast, the steric hindrance provided by the isopropyl group in IPH makes it a remarkably poor substrate for CES1. During 60-minute in vitro incubations with CES1-transfected cell s9 fractions, human liver microsomes (HLM), and human intestinal microsomes (HIM), IPH demonstrated minimal hydrolytic degradation, whereas MPH and EPH were rapidly and extensively metabolized [1].
| Evidence Dimension | Rate of CES1-catalyzed hydrolysis to ritalinic acid |
| Target Compound Data | IPH: Minimal ritalinic acid formation over 60 minutes |
| Comparator Or Baseline | MPH and EPH: Rapid and extensive conversion to ritalinic acid |
| Quantified Difference | IPH exhibits near-complete resistance to CES1 hydrolysis, whereas MPH and EPH are rapidly degraded. |
| Conditions | In vitro incubation with CES1 s9 fractions, HLM, and HIM at 37°C for 60 minutes. |
Procurement of IPH is essential for long-duration cellular assays and pharmacokinetic models where the rapid degradation of standard phenidates would invalidate exposure-time data.
When utilizing ethanol as an assay cosolvent or modeling co-administration, methylphenidate (MPH) presents a severe methodological flaw: it undergoes CES1-mediated enantioselective transesterification to form the active metabolite ethylphenidate (EPH), confounding analytical results [1]. (+/-)-threo-Isopropylphenidate (IPH) eliminates this liability. In comparative incubations with CES1 s9 fractions in the presence of ethanol, IPH produced negligible to zero transesterification products, maintaining its structural integrity [1]. This biochemical stability ensures that observed pharmacological effects are solely attributable to the parent compound.
| Evidence Dimension | Formation of transesterification metabolites in the presence of ethanol |
| Target Compound Data | IPH: Negligible to zero transesterification product formed |
| Comparator Or Baseline | MPH: Significant formation of the active metabolite ethylphenidate (EPH) |
| Quantified Difference | Complete suppression of active metabolite formation for IPH versus significant EPH generation for MPH. |
| Conditions | In vitro incubation with CES1 s9 fractions and ethanol cosolvent at 37°C for 60 minutes. |
For researchers conducting assays utilizing ethanol as a vehicle or modeling co-administration, IPH is the only reliable phenidate that prevents the spontaneous generation of confounding active metabolites.
Due to its >3-fold reduction in NET affinity compared to methylphenidate, IPH is the preferred analytical standard for isolating dopamine transporter (DAT) dynamics [1]. It is specifically procured for neuropharmacological assays where noradrenergic interference must be minimized, allowing for clean data generation in dopaminergic reward, focus, and reuptake models.
Because IPH is highly resistant to carboxylesterase 1 (CES1) hydrolysis, it is the optimal phenidate analog for extended-duration biological assays [1]. It replaces MPH in models that require sustained parent-compound exposure without the rapid accumulation of the inactive metabolite ritalinic acid, thereby improving assay reproducibility and reducing the need for frequent redosing.
IPH is uniquely suited for studies involving ethanol, either as an assay cosolvent or in behavioral co-administration models [1]. Unlike MPH, which undergoes transesterification to form ethylphenidate (EPH), IPH remains structurally intact. This makes it a critical control substance for evaluating drug-drug interactions without the confounding variable of spontaneous active metabolite generation.